![molecular formula C18H24N4O3S B2698165 1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane CAS No. 2097925-20-5](/img/structure/B2698165.png)

1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

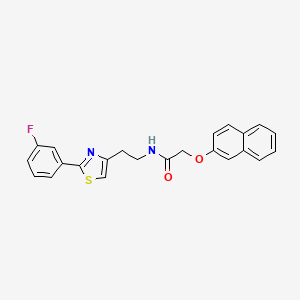

1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane is a compound that contains a 1,3,4-oxadiazole moiety . Oxadiazole is a five-membered heterocyclic compound containing one oxygen atom and two nitrogen atoms . It is considered to be derived from furan by substitution of two -CH= groups with two pyridine type nitrogen (-N=) .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives has been reported in various studies . The synthesis process often involves the use of specific reagents and conditions, and the progress of the reaction is usually monitored using techniques such as thin-layer chromatography .Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives can be characterized by various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

1,3,4-Oxadiazole derivatives can undergo various chemical reactions . For example, an annulation reaction followed by desulfurization/intramolecular rearrangement has been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus, and the chemical shifts of the protons and carbons in the molecule can be determined using NMR spectroscopy .Aplicaciones Científicas De Investigación

Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Among the various isomers, 1,3,4-oxadiazoles stand out due to their high importance and widespread applications in scientific fields such as pharmaceuticals, drug discovery, scintillating materials, and dyestuff industry . Now, let’s explore the specific applications of 1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane:

Medicinal Applications

- Anticancer Properties : Researchers have investigated the potential of 1,2,4-oxadiazole derivatives as anticancer agents. These compounds exhibit promising activity against cancer cells, making them valuable candidates for further development .

- Antibacterial and Antifungal Activity : 1,2,4-Oxadiazoles have demonstrated efficacy against both gram-positive (e.g., S. aureus, S. pyogenes) and gram-negative bacteria (e.g., E. coli, P. aeruginosa) as well as fungi (e.g., C. albicans, A. niger, A. clavatus) .

- Anti-inflammatory and Analgesic Properties : Some derivatives of 1,2,4-oxadiazole exhibit anti-inflammatory and analgesic effects, potentially contributing to pain management and inflammation control .

- Antiviral Activity : Researchers have explored the antiviral potential of these compounds, although further studies are needed to fully understand their mechanisms of action .

Other Scientific Applications

- Materials Science : 1,2,4-Oxadiazoles serve as promising scaffolds for materials science applications, including OLEDs, membranes for high-pressure mixed-gas separation, corrosion inhibitors, optoelectronic devices, and metal ion sensors .

- Drug Design and Discovery : The unique bioisosteric properties of 1,2,4-oxadiazoles make them attractive for drug development. Medicinal chemists have been exploring their potential as surrogates for carboxylic acids, esters, and carboxamides .

- Structure-Activity Relationship (SAR) : Researchers continue to investigate the SAR of 1,2,4-oxadiazole-based compounds to optimize their biological activity .

Mecanismo De Acción

Target of Action

Similar compounds with 1,3,4-oxadiazole moieties have been reported to target the epidermal growth factor receptor (egfr) in cancer cells . EGFR is a tyrosine kinase that plays a crucial role in cell proliferation and survival .

Mode of Action

Compounds with similar structures have been shown to inhibit the tyrosine kinase egfr . This inhibition can lead to a decrease in cell proliferation and an increase in cell death .

Biochemical Pathways

The inhibition of egfr by similar compounds can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways . These pathways are involved in cell proliferation, survival, and differentiation .

Pharmacokinetics

1,3,4-oxadiazoles are known to be thermally stable and polar aromatic heterocycles, which can impact the pharmacokinetic and physicochemical profiles of compounds containing them .

Result of Action

The inhibition of egfr by similar compounds can lead to decreased cell proliferation and increased cell death .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Direcciones Futuras

The future directions for research on 1,3,4-oxadiazole derivatives could include the design and synthesis of novel 1,3,4-oxadiazole analogues with improved pharmacological activities . Additionally, further studies could focus on understanding the mechanism of action of these compounds and exploring their potential applications in various fields .

Propiedades

IUPAC Name |

3-[1-(azepan-1-ylsulfonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3S/c23-26(24,21-10-6-1-2-7-11-21)22-12-16(15-8-4-3-5-9-15)17(13-22)18-19-14-25-20-18/h3-5,8-9,14,16-17H,1-2,6-7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNEDIUQOSVYCBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}azepane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate](/img/structure/B2698082.png)

![(1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B2698087.png)

![1-Cyclopropyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2698090.png)

![3-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)propanamide](/img/structure/B2698091.png)

![N-benzyl-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2698094.png)

![Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate](/img/structure/B2698097.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2698105.png)